molecular formula C10H8IN B3333166 4-Iodo-3-methylisoquinoline CAS No. 947395-80-4

4-Iodo-3-methylisoquinoline

Cat. No. B3333166
CAS RN: 947395-80-4
M. Wt: 269.08 g/mol
InChI Key: WCUCENNZJXVTMB-UHFFFAOYSA-N
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Description

4-Iodo-3-methylisoquinoline is a chemical compound that belongs to the class of isoquinolines . Isoquinolines are fusion products of a benzene ring and a pyridine nucleus . These weakly basic heterocycles resemble pyridine in their stability against chemical attack .


Synthesis Analysis

The synthesis of isoquinolines and their derivatives has been widely studied. For example, anilines can react with β-ketoesters to produce Schiff bases, which can then be cyclized in acidic media to form the corresponding 2- and 4-quinolones . Another common method for synthesizing quinolines is the Skraup synthesis, which involves the reaction of aniline with glycerol in an acid medium .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 4-Iodo-3-methylisoquinoline and its derivatives are pivotal in the synthesis of complex organic compounds. For instance, 4-substituted 5-nitroisoquinolin-1-ones, closely related to 4-Iodo-3-methylisoquinoline, are synthesized through Pd-catalyzed cyclizations and have shown potent inhibition of PARP-1 activity, which is significant in cancer research (Dhami et al., 2009).
  • Alkyne activation studies involving iodine have led to the synthesis of 4-iodoisoquinolines, demonstrating the chemical versatility of 4-Iodo-3-methylisoquinoline derivatives (Yamamoto et al., 2009).

Pharmaceutical Research

  • Isoquinoline derivatives, including those related to 4-Iodo-3-methylisoquinoline, are explored for their potential as protein kinase inhibitors in malaria treatment, offering insights into developing new antimalarial compounds (Buskes et al., 2016).

Photocatalysis

  • Iodo-Bodipy immobilized on porous silica, closely related to 4-Iodo-3-methylisoquinoline, serves as an efficient photocatalyst for organic reactions. This includes the preparation of pyrrolo[2,1-a]isoquinoline, highlighting its utility in advanced material sciences (Guo et al., 2013).

Organic Chemistry and Catalysis

  • The study of 4-Iodo-3-methylisoquinoline has led to novel methods for introducing methyl groups into isoquinolines, crucial for synthesizing natural products and drug development (Melzer et al., 2018).
  • Additionally, efficient, one-pot synthesis methods for 4-methylisoquinolines, similar in structure to 4-Iodo-3-methylisoquinoline, have been developed using Pd-catalyzed reactions, broadening the scope of organic synthesis (Tian et al., 2013).

properties

IUPAC Name

4-iodo-3-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN/c1-7-10(11)9-5-3-2-4-8(9)6-12-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUCENNZJXVTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00720918
Record name 4-Iodo-3-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-3-methylisoquinoline

CAS RN

947395-80-4
Record name 4-Iodo-3-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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